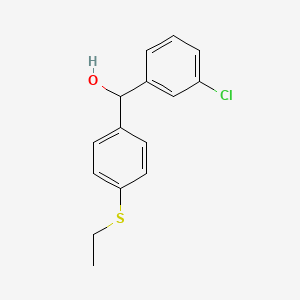
(3-Chlorophenyl)(4-(ethylthio)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4’-(ethylthio)benzhydrol: is an organic compound with the molecular formula C15H15ClOS It is characterized by the presence of a chloro group, an ethylthio group, and a benzhydrol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-(ethylthio)benzhydrol typically involves the reaction of 3-chlorobenzaldehyde with ethylthiol in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-4’-(ethylthio)benzhydrol may involve more efficient and scalable methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Automated Reactors: Use of automated reactors to precisely control reaction conditions and optimize the synthesis process.
化学反应分析
Types of Reactions: 3-Chloro-4’-(ethylthio)benzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 4’-(ethylthio)benzhydrol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 4’-(ethylthio)benzhydrol.
Substitution: Various substituted benzhydrol derivatives.
科学研究应用
3-Chloro-4’-(ethylthio)benzhydrol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-4’-(ethylthio)benzhydrol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or immune response.
相似化合物的比较
3-Chloro-4’-(methylthio)benzhydrol: Similar structure but with a methylthio group instead of an ethylthio group.
4’-(Ethylthio)benzhydrol: Lacks the chloro group, affecting its reactivity and properties.
3-Chloro-4’-(ethylthio)benzophenone: Contains a carbonyl group, leading to different chemical behavior.
Uniqueness: 3-Chloro-4’-(ethylthio)benzhydrol is unique due to the presence of both chloro and ethylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C15H15ClOS |
|---|---|
分子量 |
278.8 g/mol |
IUPAC 名称 |
(3-chlorophenyl)-(4-ethylsulfanylphenyl)methanol |
InChI |
InChI=1S/C15H15ClOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10,15,17H,2H2,1H3 |
InChI 键 |
XSOOEIXUUUIWDL-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O |
规范 SMILES |
CCSC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















